molecular formula C19H11BrClN3O2 B1229487 5-bromo-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-pyridinecarboxamide

5-bromo-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-pyridinecarboxamide

Cat. No. B1229487
M. Wt: 428.7 g/mol
InChI Key: KPIQFMUOSWEVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-pyridinecarboxamide is a member of 1,3-oxazoles.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis and Spectroscopic Characterization

    The compound 5-bromo-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-pyridinecarboxamide and its derivatives are synthesized through various chemical processes. For instance, a related compound was synthesized from 5-bromoindazole-3-carboxylic acid methylester and further modified to diethylamide, with its structure confirmed by spectroscopic methods like FT-IR, NMR, and X-ray diffraction studies (Anuradha et al., 2014).

  • Crystallography and Molecular Structure

    These compounds often exhibit complex molecular structures. The crystal structure of similar compounds shows two symmetry-independent molecules in the asymmetric unit, highlighting intricate molecular arrangements, which are important for understanding their chemical properties (Anuradha et al., 2014).

Biological Activities and Pharmaceutical Potential

  • Antioxidant Properties

    Derivatives of this compound have been studied for their antioxidant properties. A study on similar triazole derivatives reported the screening of these compounds for antioxidant activities, indicating the potential pharmaceutical applications of such compounds (Bekircan et al., 2008).

  • Potential Anti-Inflammatory and Cytotoxic Agent

    Some derivatives have shown significant anti-inflammatory activity and cytotoxicity against certain cell lines, suggesting their potential use in developing new therapeutic agents (Thakral et al., 2022).

  • Antimicrobial and Antiviral Activities

    Compounds within this chemical family have been synthesized and tested for antimicrobial and antiviral activities, with some showing promising results against various microorganisms and viruses, indicating their potential as antiviral agents (Bektaş et al., 2007; Dinakaran et al., 2003).

Material Science and Other Applications

  • Dyeing Polyester Fibers: Derivatives of this compound have been used in synthesizing novel heterocyclic dyes for dyeing polyester fibers, demonstrating the compound's utility in material science and textile industry (Khalifa et al., 2015).

properties

Molecular Formula

C19H11BrClN3O2

Molecular Weight

428.7 g/mol

IUPAC Name

5-bromo-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide

InChI

InChI=1S/C19H11BrClN3O2/c20-12-7-11(9-22-10-12)18(25)23-13-5-6-17-16(8-13)24-19(26-17)14-3-1-2-4-15(14)21/h1-10H,(H,23,25)

InChI Key

KPIQFMUOSWEVOO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CN=C4)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CN=C4)Br)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-bromo-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-pyridinecarboxamide
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5-bromo-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-pyridinecarboxamide
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5-bromo-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-pyridinecarboxamide
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5-bromo-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-pyridinecarboxamide
Reactant of Route 5
5-bromo-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-pyridinecarboxamide
Reactant of Route 6
5-bromo-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-pyridinecarboxamide

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